molecular formula C9H6O3 B13461416 3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde

3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde

Cat. No.: B13461416
M. Wt: 162.14 g/mol
InChI Key: RPYMKVVWTMETGV-UHFFFAOYSA-N
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Description

3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in pharmaceutical research. This compound features a benzofuran ring with an oxo group at the third position and a carbaldehyde group at the fourth position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl aldehydes with acetic anhydride under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, solvent-free methods and green chemistry approaches are being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways and targets depend on the functional groups present on the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-1,3-dihydro-2-benzofuran-1-ylphosphonic acid: Similar structure with a phosphonic acid group.

    4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide: Contains a sulfonamide group.

    N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: Features an acetamide group.

Uniqueness

3-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

3-oxo-1H-2-benzofuran-4-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-4H,5H2

InChI Key

RPYMKVVWTMETGV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)C=O)C(=O)O1

Origin of Product

United States

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